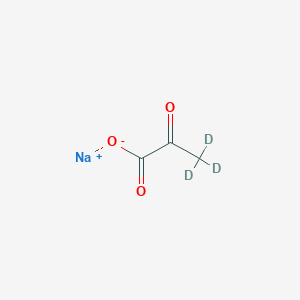

Sodium 2-oxopropanoate-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C3H3NaO3 |

|---|---|

Peso molecular |

113.06 g/mol |

Nombre IUPAC |

sodium 3,3,3-trideuterio-2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |

Clave InChI |

DAEPDZWVDSPTHF-NIIDSAIPSA-M |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |

SMILES canónico |

CC(=O)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Sodium 2-oxopropanoate-d3: A Technical Guide to its Role in Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 2-oxopropanoate-d3, the deuterium-labeled isotopologue of sodium pyruvate (B1213749), has emerged as a critical tool in the field of metabolic research. Its application as a stable isotope tracer enables precise tracking of pyruvate's metabolic fate, offering invaluable insights into the intricate network of central carbon metabolism. This technical guide provides an in-depth overview of this compound, its applications in metabolic flux analysis, detailed experimental protocols for its use, and a discussion of its significance in understanding cellular bioenergetics in both health and disease. The strategic use of this tracer, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the quantitative assessment of key metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, glycolysis, and gluconeogenesis. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the power of stable isotope tracing to advance their understanding of cellular metabolism and accelerate drug discovery and development.

Introduction

Pyruvate, the conjugate base of pyruvic acid, occupies a central node in cellular metabolism, linking glycolysis to the TCA cycle and serving as a precursor for numerous biosynthetic pathways.[1] Understanding the dynamic regulation of pyruvate metabolism is paramount for elucidating the metabolic reprogramming that characterizes various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. This compound (Sodium pyruvate-d3) is a stable, non-radioactive isotopic tracer in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612).[2] This isotopic substitution allows for the sensitive and specific tracking of the pyruvate molecule as it is metabolized within cells and tissues.[2]

The primary utility of this compound in metabolic research lies in its application for metabolic flux analysis.[3][4] By introducing this labeled compound into a biological system, researchers can trace the incorporation of deuterium into downstream metabolites.[4] The pattern and extent of this labeling provide a dynamic view of the rates (fluxes) of metabolic pathways, offering a more profound understanding of cellular function than can be achieved by static measurements of metabolite concentrations alone.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The primary difference from its unlabeled counterpart is the increased molecular weight due to the presence of three deuterium atoms.

| Property | Value | Reference |

| Synonyms | Sodium pyruvate-d3, Sodium 2-oxopropanoate (methyl-d3) | [2] |

| Molecular Formula | C₃D₃NaO₃ | |

| Molecular Weight | 113.06 g/mol | |

| CAS Number | 1316291-18-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | 2-8°C, protect from moisture |

Role in Metabolic Research: Tracing Pyruvate's Fate

The strategic use of isotopically labeled pyruvate allows for the dissection of key metabolic branch points. The entry of pyruvate into the mitochondrial TCA cycle can occur via two primary enzymatic reactions:

-

Pyruvate Dehydrogenase (PDH): This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle.[6]

-

Pyruvate Carboxylase (PC): This anaplerotic enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a TCA cycle intermediate.[6]

The choice of isotopic label on the pyruvate molecule is crucial for distinguishing between these two pathways. While carbon-13 labeled pyruvate is frequently used, deuterium labeling offers unique advantages, including the potential for reduced kinetic isotope effects in some enzymatic reactions and distinct analytical signatures in NMR and MS analyses.[7]

By tracing the deuterium atoms from this compound into TCA cycle intermediates and other downstream metabolites, researchers can quantify the relative contributions of PDH and PC to TCA cycle flux.[8] This information is critical for understanding how cells adapt their metabolism in response to various stimuli, such as nutrient availability, oxygen levels, and oncogenic signaling.

Quantitative Data from Metabolic Tracing Studies

The following table summarizes hypothetical quantitative data that could be obtained from a metabolic tracing experiment using this compound in cancer cells versus normal cells. This data illustrates how isotopic labeling can reveal shifts in metabolic pathway utilization.

| Metabolic Flux Parameter | Normal Cells | Cancer Cells |

| Relative Pyruvate Dehydrogenase (PDH) Flux (%) | 75 ± 5 | 40 ± 8 |

| Relative Pyruvate Carboxylase (PC) Flux (%) | 25 ± 5 | 60 ± 8 |

| Lactate (B86563) Production from Pyruvate (nmol/mg protein/hr) | 50 ± 10 | 200 ± 30 |

| Deuterium Incorporation into Citrate (%) | 85 ± 7 | 95 ± 5 |

| Deuterium Incorporation into Glutamate (%) | 60 ± 9 | 75 ± 6 |

Note: These values are illustrative and will vary depending on the specific cell type, experimental conditions, and analytical methods used.

Experimental Protocols

In Vitro Cell Culture Labeling with this compound

This protocol provides a general framework for labeling cultured cells with this compound for subsequent analysis by mass spectrometry.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium (e.g., DMEM)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), chilled to -80°C

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[9]

-

Preparation of Labeling Medium: Prepare complete culture medium containing this compound at the desired final concentration (typically 1-10 mM). The standard pyruvate in the medium should be replaced with the labeled pyruvate.

-

Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to several hours to achieve isotopic steady-state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of -80°C methanol to cover the cell monolayer.[10]

-

Immediately place the culture vessel on dry ice to quench metabolic activity.[10]

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

-

-

Sample Processing:

-

Perform freeze-thaw cycles to ensure complete cell lysis.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Analysis: The extracted metabolites are now ready for analysis by mass spectrometry or NMR. For GC-MS analysis, samples will require derivatization.[11]

In Vivo Labeling and Tissue Extraction

This protocol outlines a general procedure for in vivo labeling of an animal model with this compound followed by tissue collection.

Materials:

-

Animal model (e.g., mouse)

-

Sterile saline

-

This compound

-

Infusion pump and catheter (for intravenous administration)

-

Surgical tools for tissue dissection

-

Liquid nitrogen

Procedure:

-

Preparation of Infusion Solution: Dissolve this compound in sterile saline to the desired concentration.

-

Animal Preparation: Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.

-

Infusion: Infuse the labeled pyruvate solution. The infusion protocol (bolus followed by continuous infusion) should be optimized to achieve stable isotopic enrichment in the plasma.[11]

-

Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the tissues of interest.

-

Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.[11]

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).[11]

-

Follow a similar extraction and sample processing procedure as described for the in vitro protocol.

-

-

Analysis: The tissue extracts can then be analyzed by mass spectrometry or NMR to determine the extent of deuterium labeling in various metabolites.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of this compound in central carbon metabolism.

Caption: General experimental workflow for metabolic tracing studies.

Conclusion

This compound is a powerful and versatile tool for interrogating the complexities of cellular metabolism. Its use as a stable isotope tracer, coupled with modern analytical platforms, provides an unparalleled ability to quantify metabolic fluxes and delineate the intricate regulation of central carbon metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies behind the use of this compound is essential for advancing our knowledge of metabolic reprogramming in disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities. This technical guide provides a solid foundation for the successful implementation of this advanced research technique.

References

- 1. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glial formation of pyruvate and lactate from TCA cycle intermediates: implications for the inactivation of transmitter amino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. researchgate.net [researchgate.net]

- 9. nacalai.com [nacalai.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 2-oxopropanoate-d3: Properties, Structure, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate-d3, also known as deuterated sodium pyruvate (B1213749), is a stable isotope-labeled form of sodium pyruvate where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This isotopic substitution makes it a powerful tool in various research applications, particularly in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Its ability to act as a tracer allows for the detailed investigation of metabolic pathways, making it invaluable for drug development and biochemical research.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of this compound.

Chemical Properties and Structure

This compound is the deuterated isotopologue of sodium pyruvate. The substitution of protium (B1232500) with deuterium in the methyl group results in an increased molecular weight compared to the non-deuterated form.[3] This seemingly minor change has significant implications for its use in analytical techniques, as it allows for differentiation from its endogenous counterpart.

Structure:

-

Chemical Formula: C₃D₃NaO₃[4]

-

Synonyms: Sodium pyruvate-d3, Pyruvic acid-d3 sodium salt, Sodium α-ketopropionate-d3[5]

-

Canonical SMILES: C(C(=O)C(=O)[O-])([2H])([2H])[2H].[Na+]

-

InChI Key: DAEPDZWVDSPTHF-NIIDSAIPSA-M[3]

The presence of deuterium atoms can influence the pharmacokinetic and metabolic profiles of molecules, a phenomenon that is of growing interest in drug development.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | Sodium 2-oxopropanoate |

| Molecular Formula | C₃D₃NaO₃ | C₃H₃NaO₃ |

| Molecular Weight ( g/mol ) | 113.06[3][4][5] | 110.04[6] |

| CAS Number (Labeled) | 1316291-18-5[5] | N/A |

| CAS Number (Unlabeled) | 113-24-6[5] | 113-24-6 |

| Appearance | White crystalline powder | White crystalline powder[6] |

| Melting Point | >300°C (estimated)[3] | Decomposes before melting[6] |

| Water Solubility | Comparable to sodium pyruvate | Freely soluble[6] |

| Density (g/cm³) | ~1.275 (calculated)[3] | ~1.26[6] |

| Chemical Purity | Typically ≥98%[5] | Varies by grade |

| Isotopic Purity | Typically 97-98% atom D[5] | N/A |

Table 2: Safety and Handling Information

| Parameter | Information |

| Signal Word | Warning[5] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5] |

| Storage Temperature | +2°C to +8°C, Protect from light[5] |

Experimental Protocols

This compound is a versatile tool in several advanced experimental techniques. Below are detailed methodologies for its application.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the exchange of methyl protons in pyruvic acid with deuterium from heavy water (D₂O).[7]

Methodology:

-

Deuterium Exchange: Pyruvic acid is boiled in heavy water (D₂O). The elevated temperature facilitates the exchange of the protons on the methyl group for deuterium atoms.[1][7]

-

Neutralization: After the exchange reaction, a mild base such as sodium bicarbonate (NaHCO₃) is used to neutralize the deuterated pyruvic acid, forming the sodium salt.[7]

-

Isolation and Purification: The resulting this compound can then be isolated and purified through recrystallization.[1][7] The deuteration level can be assessed using mass spectrometry to determine the ratio of different isotopologues.[7]

Metabolic Tracing and Flux Analysis

This compound is widely used as a tracer to study metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[4][8] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic fluxes.

Methodology:

-

Cell Culture and Labeling: Cells or tissues are cultured in a medium where a standard carbon source is replaced with this compound. For in vivo studies, the deuterated compound can be infused.[8]

-

Metabolite Extraction: After a defined incubation period, the cells are harvested, and metabolites are extracted. A common method involves quenching the metabolism with a cold solvent like methanol.[3]

-

Sample Analysis (LC-MS or NMR): The extracted metabolites are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

LC-MS: This technique separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the identification of deuterated metabolites.

-

NMR: NMR spectroscopy can be used to determine the specific positions of deuterium atoms within the molecular structure of the metabolites.[4]

-

-

Data Analysis: The isotopic enrichment in downstream metabolites is quantified to determine the relative contribution of pyruvate to different metabolic pathways.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for characterizing the structure and purity of this compound and for its use in metabolic studies.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically D₂O for ¹³C NMR to avoid a large solvent signal. A chemical shift reference standard like 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt (DSS) may be added.[10]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹³C). The instrument is locked and shimmed using the D₂O signal.[11]

-

Data Acquisition: One-dimensional (1D) or two-dimensional (2D) NMR spectra are acquired. For quantitative analysis, a sufficient number of scans are averaged.[11]

-

Spectral Analysis: The chemical shifts, signal intensities, and coupling patterns in the resulting spectrum are analyzed to confirm the structure and identify any impurities.[10] In metabolic tracing experiments, the spectra of extracted metabolites are analyzed to identify and quantify the incorporation of deuterium.[4]

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Metabolic Tracing with this compound

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. Sodium pyruvate (Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-6068-0.5 [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Low-Temperature NMR Characterization of Reaction of Sodium Pyruvate with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Sodium 2-oxopropanoate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Sodium 2-oxopropanoate-d3 (Sodium Pyruvate-d3). This deuterated isotopologue of sodium pyruvate (B1213749) is a valuable tool in various research applications, including biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, metabolism studies, and as an internal standard for mass spectrometry-based quantification.[1][2][3]

Introduction

Sodium 2-oxopropanoate (sodium pyruvate) is a key intermediate in cellular metabolism, connecting glycolysis to the citric acid cycle.[1][4][5] Its deuterated form, this compound, where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), serves as a stable isotope tracer. This allows researchers to follow the metabolic fate of pyruvate in biological systems without the use of radioactive materials. The efficiency of isotopic labeling and the accurate determination of its purity are critical for the reliability of experimental results.

Synthesis of this compound

The most common method for the synthesis of this compound involves the deuteration of pyruvic acid through hydrogen-deuterium exchange in heavy water (D₂O), followed by neutralization and purification.

Experimental Protocol: Synthesis

This protocol is a synthesized procedure based on established chemical principles and publicly available information.[4][6]

Materials:

-

Pyruvic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Anhydrous ethanol

-

Purified water (for recrystallization)

Procedure:

-

Deuteration of Pyruvic Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid in an excess of deuterium oxide (D₂O). A molar ratio of at least 1:10 (pyruvic acid:D₂O) is recommended to drive the equilibrium towards complete exchange.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The exact duration may require optimization and can be monitored by NMR spectroscopy to assess the extent of deuteration.

-

After the reaction is complete, the excess D₂O can be recovered by distillation for reuse.[6]

-

-

Neutralization:

-

The resulting deuterated pyruvic acid (pyruvic acid-d4) is cooled to room temperature.

-

A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) dissolved in a minimal amount of D₂O or H₂O is slowly added to the deuterated pyruvic acid solution with stirring until a neutral pH is achieved. This step should be performed in an ice bath to control the exothermic reaction.

-

-

Purification by Recrystallization:

-

The crude this compound solution is filtered to remove any insoluble impurities.[7]

-

The aqueous solution of the product is then added dropwise to a stirred, ice-cold solution of anhydrous ethanol.[7] Sodium pyruvate is sparingly soluble in ethanol, leading to its precipitation.

-

The precipitated white solid is collected by filtration.

-

The wet product is then dried under reduced pressure to yield the final this compound.[7]

-

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as a tracer. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Isotopic and Chemical Purity

Commercial suppliers typically provide this compound with high isotopic and chemical purity. The following table summarizes representative data.

| Parameter | Typical Specification | Reference |

| Isotopic Purity | 97-98 atom % D | [1][2][7] |

| Chemical Purity | ≥98% | [1][2][8][9][10][11] |

| Molecular Formula | CD₃C(O)COONa | [1][2][9] |

| Molecular Weight | 113.06 g/mol | [1][2][9] |

Experimental Protocol: Isotopic Purity Determination

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a straightforward method to assess the degree of deuteration. The disappearance or significant reduction of the methyl proton signal (typically a singlet around 2.4 ppm for sodium pyruvate in D₂O) indicates successful deuteration. For quantitative analysis, a known amount of an internal standard can be used.

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound and an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP) in D₂O.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Analysis: Integrate the residual methyl proton signal of the analyte and the signal of the internal standard. The isotopic purity can be calculated by comparing the integral of the residual proton signal to the expected integral for a non-deuterated sample of the same concentration.

¹³C NMR can also be used to confirm the structure and deuteration. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium.[12]

2. Mass Spectrometry (MS):

Mass spectrometry provides a direct measurement of the mass-to-charge ratio of the molecule and its isotopologues, allowing for a precise determination of isotopic enrichment.

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose.

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol/water).

-

Acquisition: Acquire the mass spectrum in the negative ion mode to observe the [M-Na]⁻ ion.

-

Analysis: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species are used to calculate the isotopic enrichment.[8][13] For example, a deuteration level of 90% was calculated based on the ratio of different isotopologues in a mass spectrum.

Visualization of Pathways and Workflows

Metabolic Hub: The Central Role of Pyruvate

Sodium 2-oxopropanoate is a critical junction in cellular metabolism. The following diagram illustrates the major metabolic pathways involving pyruvate.

Caption: Figure 1: Central Metabolic Pathways of Pyruvate.

Experimental Workflow: Stable Isotope Tracing in Cell Culture

The use of this compound as a metabolic tracer in cell culture experiments follows a general workflow. The diagram below outlines the key steps from cell culture to data analysis.

References

- 1. byjus.com [byjus.com]

- 2. microbenotes.com [microbenotes.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104045547A - Method for preparing sodium pyruvate by recrystallization - Google Patents [patents.google.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Sodium pyruvate (Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-6068-0.5 [isotope.com]

- 10. Sodium pyruvate (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2440-0.1 [isotope.com]

- 11. Sodium pyruvate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1575-1 [isotope.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Deuterated Tracer's Path: A Technical Guide to Sodium 2-oxopropanoate-d3 in Glycolysis and TCA Cycle Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of pathway flux that endpoint metabolomics cannot capture. Sodium 2-oxopropanoate-d3 (pyruvate-d3), a deuterated analog of the central metabolic hub pyruvate (B1213749), has emerged as a powerful tool for dissecting the intricate activities of glycolysis and the Tricarboxylic Acid (TCA) cycle. This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of using pyruvate-d3 as a tracer. By tracking the fate of the deuterium (B1214612) labels, researchers can quantitatively distinguish between the two primary entry points of pyruvate into the TCA cycle—pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC)—offering critical insights into cellular bioenergetics and biosynthetic capacity in contexts ranging from cancer metabolism to drug discovery.

Introduction: Pyruvate at the Crossroads of Metabolism

Pyruvate, the end-product of glycolysis, occupies a critical nexus in cellular metabolism. Its fate determines the balance between anaerobic fermentation (conversion to lactate) and aerobic respiration (entry into the TCA cycle). Within the mitochondria, pyruvate faces a key bifurcation:

-

Oxidative Decarboxylation via Pyruvate Dehydrogenase (PDH): This reaction converts pyruvate into acetyl-CoA, the primary fuel for the TCA cycle, generating NADH and releasing a carbon atom as CO₂. This pathway is central to cellular energy production.

-

Anaplerotic Carboxylation via Pyruvate Carboxylase (PC): This reaction carboxylates pyruvate to form oxaloacetate, a four-carbon TCA cycle intermediate. This "refilling" (anaplerotic) reaction is crucial for replenishing TCA cycle intermediates that are siphoned off for the biosynthesis of amino acids, nucleotides, and lipids.

The relative flux through PDH versus PC is a critical indicator of a cell's metabolic state—whether it is primarily catabolic (energy-generating) or anabolic (biosynthetic). This compound (CD₃COCOONa), where the three hydrogen atoms of the methyl group are replaced with deuterium, provides a precise tool to measure these relative fluxes.

Principle of Pyruvate-d3 Tracing

When cells are cultured in the presence of this compound, the deuterated pyruvate is taken up and metabolized. The deuterium atoms act as a stable, non-radioactive label that can be tracked using mass spectrometry (MS). The key to differentiating PDH and PC activity lies in the distinct labeling patterns they produce in TCA cycle intermediates.

-

PDH Pathway: The PDH complex converts pyruvate-d3 (CD₃COCOO⁻) into acetyl-CoA-d3 (CD₃CO-SCoA). This three-deuterium acetyl-CoA condenses with unlabeled oxaloacetate to form citrate (B86180) containing three deuterium atoms (Citrate M+3). However, the commonly measured fragment of citrate often loses a deuterium, resulting in a prominent M+2 signal. Subsequent turns of the TCA cycle will propagate this M+2 label to other intermediates like malate (B86768) and fumarate.

-

PC Pathway: Pyruvate carboxylase directly converts pyruvate-d3 (CD₃COCOO⁻) into oxaloacetate-d3 (⁻OOC-CO-CH₂-CO-COO⁻ is incorrect, the label is on the methyl group, so the product is OAA labeled on the methyl-derived methylene (B1212753) group). This reaction adds a carboxyl group, but retains the three deuterium atoms on the carbon backbone. This oxaloacetate-d3 then condenses with unlabeled acetyl-CoA to form citrate-d3 (Citrate M+3).

By analyzing the Mass Isotopomer Distribution (MID) of TCA cycle intermediates, researchers can quantify the relative abundance of M+2 and M+3 species, thereby calculating the relative flux through PDH and PC, respectively.

Visualizing the Metabolic Flow

The following diagrams illustrate the metabolic fate of the pyruvate-d3 tracer and the general workflow for a tracing experiment.

Caption: Metabolic fate of this compound in the TCA cycle.

Caption: General experimental workflow for pyruvate-d3 stable isotope tracing.

Experimental Protocols

This section outlines a generalized, detailed protocol for conducting a stable isotope tracing experiment using this compound with adherent mammalian cells.

Materials and Reagents

-

Cell Line: User-defined adherent mammalian cell line.

-

Culture Medium: Base medium deficient in sodium pyruvate (e.g., specific formulations of DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled pyruvate and other small molecules in standard FBS.

-

This compound: (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Unlabeled Sodium Pyruvate: For control and standard media.

-

Phosphate-Buffered Saline (PBS): Cold (4°C).

-

Quenching/Extraction Solvent: 80:20 Methanol (B129727):Water (v/v), pre-chilled to -80°C.

-

LC-MS Grade Water and Acetonitrile.

-

LC-MS Grade Formic Acid.

Cell Culture and Tracer Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~80% confluency in standard complete medium (containing unlabeled pyruvate). Include triplicate wells for each condition and time point.

-

Media Preparation: Prepare the labeling medium by supplementing the pyruvate-free base medium with dFBS, necessary amino acids (e.g., glutamine), and this compound to a final concentration typically ranging from 1 mM to 10 mM.

-

Tracer Incubation:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cell monolayer once with pre-warmed PBS (37°C) to remove residual medium.

-

Add the pre-warmed (37°C) pyruvate-d3 labeling medium to the wells.

-

Incubate the cells for a time course sufficient to reach isotopic steady-state in the TCA cycle, typically between 2 to 8 hours. The optimal time should be determined empirically for the specific cell line and experimental conditions.

-

Metabolite Quenching and Extraction

This step must be performed rapidly to halt metabolic activity and preserve the in-situ metabolite profile.

-

Quenching:

-

Remove the culture plates from the incubator one at a time.

-

Quickly aspirate the labeling medium.

-

Immediately place the plate on a bed of dry ice.

-

Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and lyse the cells.

-

-

Extraction:

-

Incubate the plates at -80°C for at least 15 minutes.

-

Using a cell scraper, scrape the frozen cell lysate from the bottom of each well.

-

Transfer the entire lysate/methanol mixture from each well into a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled tubes.

-

Sample Preparation for LC-MS/MS

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a suitable injection solvent.

-

Final Centrifugation: Centrifuge the reconstituted samples at max speed for 10 minutes at 4°C to pellet any remaining insoluble material.

-

Transfer: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.

-

Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient (Example): A typical gradient would start at a high percentage of organic phase (e.g., 95% B), ramp down to a low percentage (e.g., 10% B) to elute polar compounds, and then return to initial conditions to re-equilibrate the column.

-

Mass Spectrometry:

-

Mode: Negative ion mode is often preferred for the detection of carboxylated TCA cycle intermediates.

-

Scan Type: Full scan mode to acquire mass spectra across a relevant m/z range (e.g., 70-1000 m/z).

-

Resolution: High resolution (>70,000) is crucial to accurately determine the mass of isotopologues.

-

Data Analysis: Software such as Xcalibur, El-MAVEN, or similar packages are used to integrate peak areas for each mass isotopologue (M+0, M+1, M+2, M+3, etc.) of the target TCA cycle intermediates (e.g., citrate, malate, fumarate, succinate). The raw data must be corrected for the natural abundance of ¹³C.

-

Data Presentation and Interpretation

The primary output of a pyruvate-d3 tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data reveals the fractional contribution of the tracer to each metabolite pool. The table below presents representative data from a [U-¹³C]pyruvate tracing experiment in A549 cancer cells, which is analogous to a pyruvate-d3 experiment for interpreting PDH vs. PC flux.

Table 1: Representative Mass Isotopomer Distributions of TCA Cycle Intermediates.

| Metabolite | Mass Isotopologue | Fractional Abundance (%) | Interpretation |

| Pyruvate | M+0 | 15.2% | Unlabeled pyruvate from other sources (e.g., glutamine) |

| M+1 | 1.8% | ||

| M+2 | 0.3% | ||

| M+3 | 82.7% | Labeled pyruvate from the [U-¹³C]pyruvate tracer | |

| Citrate | M+0 | 55.4% | Unlabeled citrate |

| M+1 | 6.1% | ||

| M+2 | 30.5% | Primarily from PDH activity (¹³C₂-Acetyl-CoA + ¹²C₄-OAA) | |

| M+3 | 4.8% | Primarily from PC activity (¹²C₂-Acetyl-CoA + ¹³C₃-OAA) | |

| M+4 | 2.5% | Second turn of TCA cycle or other pathways | |

| M+5 | 0.7% | ||

| Malate | M+0 | 68.3% | Unlabeled malate |

| M+1 | 4.5% | ||

| M+2 | 18.9% | Derived from M+2 citrate (PDH pathway) | |

| M+3 | 8.1% | Derived from M+3 citrate (PC pathway) | |

| M+4 | 0.2% |

Data is representative and adapted for illustrative purposes based on principles of metabolic flux analysis.

Interpreting the Data

The key to determining the relative flux of PDH vs. PC is the ratio of M+2 to M+3 labeled intermediates.

-

PDH/PC Flux Ratio ≈ (Fractional Abundance of M+2 Citrate) / (Fractional Abundance of M+3 Citrate)

In the example data above, the ratio of M+2 to M+3 citrate is approximately 30.5 / 4.8 ≈ 6.35. This indicates that in this specific cellular context, the flux of pyruvate through PDH is over six times greater than the anaplerotic flux through PC. This cell is predominantly utilizing pyruvate for oxidative energy production rather than for biosynthetic replenishment of the TCA cycle.

Caption: Logical diagram for interpreting M+2 vs. M+3 labeling patterns.

Applications in Research and Drug Development

The ability to precisely quantify the PDH/PC flux ratio provides critical insights into cellular physiology and has numerous applications:

-

Cancer Metabolism: Many cancer cells exhibit reprogrammed metabolism. Measuring the PDH/PC ratio can reveal dependencies on anaplerosis for biomass production, identifying potential therapeutic targets. For instance, tumors with high PC flux may be vulnerable to PC inhibitors.

-

Drug Development: Deuterated compounds are increasingly used in drug development to improve pharmacokinetic profiles by altering metabolic breakdown. Similarly, pyruvate-d3 can be used to assess how a drug candidate impacts central carbon metabolism. A compound that shifts the PDH/PC ratio may have significant off-target metabolic effects.

-

Disease Modeling: This technique can be applied to study metabolic dysregulation in various diseases, including diabetes, neurodegenerative disorders, and fatty liver disease, providing a quantitative measure of mitochondrial function.

Conclusion

This compound is a versatile and powerful tracer for interrogating the central metabolic pathways of glycolysis and the TCA cycle. Through careful experimental design and high-resolution mass spectrometry, it enables the quantitative dissection of pyruvate's metabolic fate, offering a clear distinction between oxidative (PDH) and anaplerotic (PC) fluxes. This capability provides researchers and drug developers with a crucial tool to understand the metabolic state of cells, identify metabolic vulnerabilities, and assess the metabolic impact of therapeutic interventions. As our understanding of the metabolic underpinnings of disease grows, the application of such sophisticated tracing techniques will become increasingly indispensable.

The Biological Fate of Deuterated Pyruvate: A Technical Guide to Cellular Metabolism Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) occupies a critical junction in cellular metabolism. As the terminus of glycolysis, its fate dictates the balance between anaerobic and aerobic respiration, as well as anabolic pathways essential for cell growth and proliferation.[1][2] The study of pyruvate's metabolic flux is therefore paramount in understanding both normal physiology and pathological states such as cancer, neurodegeneration, and metabolic disorders.[3] Stable isotope tracing, utilizing molecules like deuterated pyruvate, offers a powerful method to dissect these complex metabolic networks. By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612) (²H), researchers can track the journey of pyruvate-derived carbons through various enzymatic reactions, providing a dynamic and quantitative view of cellular metabolism.[4]

This technical guide provides an in-depth exploration of the biological fate of deuterated pyruvate in cellular metabolism. It details the primary metabolic pathways, presents quantitative data on metabolite incorporation, outlines comprehensive experimental protocols for tracer studies, and visualizes key metabolic and signaling networks.

Core Metabolic Fates of Deuterated Pyruvate

Once introduced into the cellular environment, deuterated pyruvate, such as [3,3,3-D3]-pyruvate, is transported into the cytoplasm and mitochondria where it can enter several key metabolic pathways. The specific labeling pattern of the resulting metabolites provides quantitative insights into the relative activities of these pathways.

The four primary fates of the pyruvate carbon backbone are:

-

Conversion to Acetyl-CoA: In the mitochondrial matrix, the Pyruvate Dehydrogenase (PDH) complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. This is a key entry point into the Tricarboxylic Acid (TCA) cycle for energy production.[5][6] Tracing with [3,3,3-D3]-pyruvate will result in deuterium labeling on the methyl group of acetyl-CoA.

-

Conversion to Lactate (B86563): Under anaerobic conditions or in cells exhibiting the Warburg effect, Lactate Dehydrogenase (LDH) reduces pyruvate to lactate.[6] This reaction is crucial for regenerating NAD+ to sustain glycolysis. The deuterium atoms from [3,3,3-D3]-pyruvate are transferred to the methyl group of lactate.

-

Conversion to Alanine (B10760859): Through a reversible reaction catalyzed by Alanine Transaminase (ALT), pyruvate can be converted to the amino acid alanine. This links carbohydrate and amino acid metabolism.

-

Conversion to Oxaloacetate: Pyruvate Carboxylase (PC), a mitochondrial enzyme, catalyzes the anaplerotic carboxylation of pyruvate to form oxaloacetate, a TCA cycle intermediate.[6] This reaction is vital for replenishing the TCA cycle to support biosynthesis.

The diagram below illustrates the flow of deuterium from [3,3,3-D3]-pyruvate through these central metabolic pathways.

Quantitative Analysis of Metabolite Labeling

Stable isotope tracing experiments coupled with mass spectrometry (MS) allow for the precise quantification of deuterium incorporation into downstream metabolites. The data is typically presented as a Mass Isotopomer Distribution (MID), which shows the fractional abundance of each isotopologue (a molecule differing only in its isotopic composition).

While comprehensive MID data for deuterated pyruvate is dispersed across literature, data from analogous ¹³C-pyruvate tracing studies provides a clear example of the quantitative insights that can be gained. The principles of tracking the labeled atoms and interpreting the resulting MIDs are directly transferable.

For instance, when cells are supplied with uniformly labeled ¹³C-pyruvate (Pyruvate m+3), its entry into the TCA cycle via PDH (producing Acetyl-CoA m+2) or PC (producing Oxaloacetate m+3) results in distinct labeling patterns in TCA cycle intermediates like citrate.

-

Citrate m+2 is primarily formed from the condensation of Acetyl-CoA m+2 (from PDH) and unlabeled oxaloacetate.

-

Citrate m+3 is primarily formed from the condensation of unlabeled Acetyl-CoA and Oxaloacetate m+3 (from PC).

The relative abundance of these isotopologues can be used to calculate the flux through each pathway.

Table 1: Representative Mass Isotopomer Distribution (MID) of Key Metabolites

This table illustrates the type of quantitative data obtained from a stable isotope tracing experiment using uniformly labeled ¹³C-pyruvate. The values represent the percentage of the metabolite pool containing a certain number of labeled carbons (e.g., m+2 means two carbons are ¹³C). Data is adapted from studies analyzing ¹³C-pyruvate metabolism in isolated mitochondria.[7]

| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Condition X |

| Lactate | m+0 | 5.0 | 4.0 |

| m+3 | 95.0 | 96.0 | |

| Alanine | m+0 | 15.0 | 12.0 |

| m+3 | 85.0 | 88.0 | |

| Citrate | m+0 | 40.0 | 30.0 |

| m+2 | 50.0 | 60.0 | |

| m+3 | 8.0 | 7.0 | |

| m+4 | 2.0 | 3.0 | |

| α-Ketoglutarate | m+0 | 55.0 | 45.0 |

| m+2 | 45.0 | 55.0 | |

| Malate | m+0 | 45.0 | 35.0 |

| m+2 | 35.0 | 40.0 | |

| m+3 | 20.0 | 25.0 |

Note: This data is illustrative and based on ¹³C-pyruvate tracing experiments. Actual enrichment values will vary based on cell type, experimental conditions, and the specific deuterated tracer used.

Experimental Protocols

Conducting a successful deuterated pyruvate tracing experiment requires careful planning and execution. The following section outlines a general protocol for cell culture-based experiments analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.

-

Media Preparation: Prepare culture medium (e.g., DMEM) containing the deuterated pyruvate tracer (e.g., Sodium Pyruvate-d3). The standard glucose and pyruvate in the base medium should be replaced with the labeled substrate. The final concentration of the tracer will depend on the specific experimental goals but is often in the physiological range (e.g., 1-10 mM).

-

Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Return the cells to the incubator (37°C, 5% CO₂) for a predetermined duration. The incubation time is critical; short time points (minutes) are used to measure rapid fluxes (e.g., glycolysis), while longer time points (hours) are needed to achieve isotopic steady-state in pathways like the TCA cycle.

Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.

-

Quenching: Quickly aspirate the labeling medium. Place the culture plate on dry ice to rapidly cool the cells.

-

Washing: Immediately wash the cells with a large volume of ice-cold 0.9% NaCl or PBS to remove any extracellular labeled pyruvate. Aspirate the wash solution completely.

-

Extraction: Add ice-cold (-80°C) 80% methanol (B129727)/20% water solution to the plate (e.g., 1 mL for a 6-well plate).

-

Cell Lysis: Use a cell scraper to scrape the cells into the methanol solution. Transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

The following diagram outlines the general experimental workflow.

LC-MS/MS Analysis

The collected metabolite extracts are analyzed by LC-MS/MS to separate and quantify the deuterated and non-deuterated metabolites.

-

Chromatography: Metabolites are separated using an appropriate liquid chromatography method, often employing a HILIC or reversed-phase column.

-

Mass Spectrometry: The separated metabolites are ionized (typically via electrospray ionization) and detected by a mass spectrometer. The instrument is operated to collect data on the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of isotopologues.

-

Data Analysis: Specialized software is used to process the raw data, identify metabolites based on their retention time and m/z, and calculate the fractional abundance of each isotopologue to generate the Mass Isotopomer Distribution (MID).

Regulation of Pyruvate Metabolism: The HIF-1α Signaling Pathway

The fate of pyruvate is tightly regulated by cellular signaling pathways that respond to environmental cues like oxygen availability. One of the most critical regulators is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Under low oxygen (hypoxia), HIF-1α is stabilized and translocates to the nucleus. There, it promotes a metabolic switch from oxidative phosphorylation to glycolysis. A key mechanism in this switch is the HIF-1α-mediated upregulation of Pyruvate Dehydrogenase Kinase 1 (PDK1).[5][8] PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. This inhibition blocks the conversion of pyruvate to acetyl-CoA, effectively shunting pyruvate away from the TCA cycle and towards conversion to lactate by LDH.[8] This adaptation allows cancer cells, for example, to maintain ATP production and reduce the generation of reactive oxygen species (ROS) from the mitochondria in a hypoxic environment.

The diagram below illustrates this crucial signaling pathway.

Conclusion

Deuterated pyruvate is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. By enabling the precise tracking of pyruvate's journey into lactate, alanine, and the TCA cycle, these tracers provide quantitative data on the activity of key metabolic pathways. When combined with detailed experimental protocols and an understanding of regulatory networks like the HIF-1α pathway, deuterated pyruvate tracing empowers scientists and drug developers to identify metabolic vulnerabilities and opportunities for therapeutic intervention in a wide range of diseases.

References

- 1. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. Direct observation of lactate and alanine by proton double quantum spectroscopy in rat hearts supplied with [3-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the isotopic equilibration between lactate and pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

Applications of Sodium 2-oxopropanoate-d3 in Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among the various tracers utilized, Sodium 2-oxopropanoate-d3, a deuterated form of sodium pyruvate (B1213749), has emerged as a valuable probe for investigating central carbon metabolism. Its ability to introduce a stable isotope label at a key metabolic node—pyruvate—allows for the detailed tracking of carbon and hydrogen atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways. This technical guide provides a comprehensive overview of the applications of this compound in stable isotope labeling, complete with experimental protocols, data presentation, and visualization of key metabolic pathways and workflows.

Core Principles of Stable Isotope Labeling with this compound

This compound (pyruvate-d3) is chemically identical to its non-labeled counterpart, save for the replacement of the three hydrogen atoms on the methyl group with deuterium (B1214612). This seemingly subtle change allows for the differentiation of molecules that have been newly synthesized or have passed through specific enzymatic reactions from the pre-existing unlabeled pool. When introduced into a biological system, pyruvate-d3 is metabolized by the same enzymes as endogenous pyruvate, and the deuterium label is incorporated into downstream metabolites. The pattern and extent of this labeling, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information about the activity of metabolic pathways.[1]

A key feature of using pyruvate-d3 is its position at the crossroads of major metabolic routes. It can be:

-

Reduced to Lactate (B86563): Catalyzed by lactate dehydrogenase (LDH).

-

Transaminated to Alanine (B10760859): Catalyzed by alanine aminotransferase (ALT).

-

Oxidatively decarboxylated to Acetyl-CoA: By the pyruvate dehydrogenase (PDH) complex, feeding into the TCA cycle.

-

Carboxylated to Oxaloacetate: By pyruvate carboxylase (PC), replenishing TCA cycle intermediates (anaplerosis).

The differential fate of the deuterium atoms in these reactions provides unique insights into pathway utilization.

Experimental Design and Protocols

A successful stable isotope labeling experiment using this compound requires careful planning and execution. The following protocols provide a general framework for in vitro cell culture experiments.

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

1. Cell Culture and Media Preparation:

-

Culture cells to approximately 70-80% confluency in standard growth medium. This ensures that the cells are in an active metabolic state.

-

Prepare the labeling medium. This is typically a base medium (e.g., DMEM) that is deficient in pyruvate.

-

Supplement the pyruvate-free medium with this compound. The final concentration will depend on the cell type and experimental goals but often ranges from the physiological concentration of pyruvate up to the concentration in standard media formulations.

-

It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled pyruvate and other small molecules that could dilute the tracer.

2. Isotopic Labeling:

-

Aspirate the standard growth medium from the cultured cells.

-

Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells for a predetermined period. The incubation time is critical and should be optimized to achieve a metabolic and isotopic steady-state for the pathways of interest. This can range from several hours to overnight.

3. Metabolite Extraction:

-

Rapidly quench metabolism to preserve the in vivo metabolic state. This is a critical step to prevent enzymatic activity from altering metabolite levels after harvesting.

-

Place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells once with ice-cold saline solution.

-

Immediately add a cold extraction solvent. A common choice is 80% methanol (B129727) kept at -80°C.[2]

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

For a more thorough extraction, the cell lysate can be subjected to freeze-thaw cycles or sonication.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Collect the supernatant, which contains the polar metabolites.

-

Dry the metabolite extract, for example, under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

-

Reconstitute the dried metabolite extract in a solvent suitable for the chosen analytical platform (e.g., a mixture of water and organic solvent for liquid chromatography-mass spectrometry, LC-MS).

-

It is advisable to include an internal standard in the reconstitution solvent to control for variations in sample handling and instrument response.

-

Vortex the sample to ensure complete dissolution of the metabolites.

-

Centrifuge the reconstituted sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for analysis.

Data Analysis and Interpretation

The analysis of data from stable isotope labeling experiments involves several key steps:

1. Mass Isotopomer Distribution (MID) Analysis:

-

The raw data from the mass spectrometer will show a distribution of mass isotopologues for each detected metabolite. An isotopologue is a molecule that differs only in its isotopic composition.

-

For each metabolite, the relative abundance of each isotopologue (M+0, M+1, M+2, etc., where M is the mass of the monoisotopic, unlabeled metabolite) is determined. This is the mass isotopomer distribution (MID).

2. Correction for Natural Isotope Abundance:

-

It is essential to correct the raw MIDs for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] Software tools are available to perform this correction, which mathematically deconvolutes the contribution of naturally occurring isotopes from the labeling derived from the tracer.[3][4][5]

3. Calculation of Isotopic Enrichment:

-

After correction, the fractional or molar percent enrichment (MPE) of the label in each metabolite can be calculated. This represents the proportion of the metabolite pool that has been labeled by the tracer.

4. Metabolic Flux Analysis (MFA):

-

The corrected MIDs and isotopic enrichment data can be used as inputs for metabolic flux analysis software (e.g., INCA, VistFlux).[6][7]

-

MFA uses computational models of metabolic networks to estimate the rates (fluxes) of intracellular reactions that best explain the observed labeling patterns.

Quantitative Data Presentation

The following table provides an illustrative example of how quantitative data from a this compound labeling experiment could be presented. The data represents the molar percent enrichment (MPE) of deuterium in key metabolites after a 24-hour incubation of cancer cells with the tracer.

| Metabolite | MPE (d) | Predominant Isotopologue(s) | Metabolic Pathway |

| Pyruvate | 95.2 ± 2.1 | d3 | Tracer |

| Lactate | 94.8 ± 2.5 | d3 | Glycolysis/Fermentation |

| Alanine | 65.7 ± 3.4 | d2, d1 | Transamination |

| Citrate | 28.3 ± 1.9 | d2 | TCA Cycle (via PDH) |

| α-Ketoglutarate | 25.1 ± 2.2 | d2 | TCA Cycle |

| Malate | 27.9 ± 2.8 | d2 | TCA Cycle |

| Aspartate | 26.5 ± 2.5 | d2 | Anaplerosis/Transamination |

Note: This is illustrative data. Actual values will vary depending on the cell type, experimental conditions, and analytical methods.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of the stable isotope label through metabolic pathways is crucial for understanding the experimental results. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

Applications in Research and Drug Development

The use of this compound as a tracer has significant implications for various fields of research:

-

Cancer Metabolism: Cancer cells often exhibit altered pyruvate metabolism, a phenomenon known as the Warburg effect. Pyruvate-d3 can be used to quantify the relative fluxes through LDH, PDH, and PC, providing insights into the metabolic reprogramming that supports tumor growth and proliferation.

-

Neurodegenerative Diseases: Alterations in cerebral energy metabolism are implicated in several neurodegenerative disorders. Tracing with pyruvate-d3 can help to elucidate these changes in neuronal and glial cells.

-

Inborn Errors of Metabolism: This technique can be applied to study the metabolic consequences of genetic defects in enzymes involved in pyruvate metabolism.

-

Drug Discovery and Development: Pyruvate-d3 can be used to assess the mechanism of action of drugs that target metabolic pathways. By observing how a compound alters the flux of the label, researchers can identify its specific molecular targets.

Conclusion

This compound is a powerful and versatile tracer for investigating central carbon metabolism. Its strategic position at the intersection of glycolysis and the TCA cycle allows for a detailed interrogation of key metabolic pathways. The protocols and analytical strategies outlined in this guide provide a framework for researchers to design and execute robust stable isotope labeling experiments. The insights gained from such studies are invaluable for advancing our understanding of cellular physiology in health and disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. agilent.com [agilent.com]

- 7. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Sodium 2-oxopropanoate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Sodium 2-oxopropanoate-d3, a deuterated analogue of the key metabolic intermediate, sodium pyruvate (B1213749). As the use of stable isotope-labeled compounds becomes increasingly prevalent in metabolic research, drug development, and clinical diagnostics, a thorough understanding of their specific safety considerations is paramount. This document consolidates available data on the physical and chemical properties, potential hazards, and recommended handling procedures for this compound to ensure its safe and effective use in the laboratory.

Section 1: Compound Identification and Properties

This compound is the sodium salt of pyruvic acid in which the three hydrogen atoms of the methyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies, allowing researchers to follow the fate of pyruvate in various biochemical pathways.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | Sodium pyruvate-d3, Pyruvic acid-d3 sodium salt | - |

| CAS Number | 1316291-18-5 | [1] |

| Molecular Formula | C₃D₃NaO₃ | [2] |

| Molecular Weight | 113.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [4] |

Note: Due to the limited availability of specific experimental data for the deuterated form, some properties are inferred from the non-deuterated analogue, Sodium 2-oxopropanoate (CAS: 113-24-6). The primary difference lies in the molecular weight due to the presence of deuterium.

Section 2: Hazard Identification and Toxicological Profile

Table 2: GHS Hazard Classification (Inferred from Sodium 2-oxopropanoate)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

Toxicological Data (for Sodium 2-oxopropanoate, CAS: 113-24-6):

-

Acute Oral Toxicity (LD50): No data available.

-

Acute Dermal Toxicity (LD50): No data available.

-

Acute Inhalation Toxicity (LC50): No data available.

Summary of Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation and could lead to an allergic skin reaction upon repeated contact.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: The toxicological properties have not been fully investigated. Ingestion of large amounts may cause gastrointestinal irritation.

Section 3: Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines provide a framework for its safe handling and use in experimental settings.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.

Caption: Recommended Personal Protective Equipment.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood, especially when handling powders or creating solutions.

-

Ensure easy access to an eyewash station and a safety shower.

General Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Protect from moisture.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Section 4: Emergency Procedures

Caption: First Aid Measures for Exposure.

Section 5: Conclusion

This compound is a valuable tool for scientific research. While specific safety data for the deuterated form is limited, a conservative approach based on the known hazards of its non-deuterated analogue is recommended. By adhering to the guidelines outlined in this document and maintaining a strong safety culture, researchers can handle this compound responsibly and minimize potential risks. Always consult the most recent Safety Data Sheet from the supplier and your institution's safety protocols before use.

References

A Technical Guide to Sodium 2-oxopropanoate-d3: Commercial Availability and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 2-oxopropanoate-d3, a deuterated isotopologue of sodium pyruvate (B1213749). The guide details its commercial availability, key suppliers, and in-depth experimental protocols for its application in metabolic research, particularly in stable isotope tracing studies. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic pathway analysis.

Introduction to this compound

This compound, also known as Sodium pyruvate-d3, is the deuterium-labeled form of Sodium 2-oxopropanoate.[1] It serves as a valuable tool in metabolic research, primarily as a tracer to investigate cellular metabolism and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The incorporation of deuterium (B1214612) atoms allows for the tracking of the pyruvate molecule through various metabolic pathways, providing insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other related processes. Its use is particularly relevant in drug development for understanding the metabolic effects of new therapeutic agents.

Commercial Suppliers and Availability

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers, and pricing is often available upon quotation. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Typical Purity | Available Quantities | CAS Number | Additional Notes |

| MedchemExpress | >98% | 25 mg, 50 mg, 100 mg (custom sizes available) | 1316291-18-5 | Offers the product for research use only. |

| Cambridge Isotope Laboratories, Inc. | 97-98% (isotopic purity) | 0.5 g, 1 g | 1316291-18-5 | Provides detailed certificates of analysis. |

| Sigma-Aldrich (Merck) | ≥98 atom % D | Custom packaging available upon request | 1316291-18-5 | Product may be available from bulk stock. |

| VulcanChem | Not specified | Inquiry required | 1316291-18-5 | Provides product for research applications. |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Applications: Stable Isotope Tracing

This compound is a key reagent in stable isotope tracing experiments, which are designed to follow the metabolic fate of a substrate through biochemical pathways.[2] These studies are crucial for understanding cellular metabolism in both normal and diseased states.

Logical Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates the general workflow of a stable isotope tracing experiment using this compound, from cell culture to data analysis.

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells

This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its incorporation into downstream metabolites.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Glucose-free and pyruvate-free cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), -80°C

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow in complete medium until they reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the complete medium and wash the cells once with pre-warmed, glucose-free and pyruvate-free medium.

-

Labeling: Add pre-warmed, glucose-free and pyruvate-free medium supplemented with a defined concentration of this compound (e.g., 2 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

-

Incubation: Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled pyruvate.

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold (-80°C) methanol to the cells and place the plate on dry ice.

-

Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]

-

Metabolite Extraction: Proceed immediately to the metabolite extraction protocol (see Protocol 2).

Protocol 2: Metabolite Extraction from Labeled Cells

This protocol describes the extraction of polar metabolites from cells labeled with this compound.

Materials:

-

Cell lysate in methanol (from Protocol 1)

-

Chloroform (B151607), -20°C

-

Ultrapure water, 4°C

-

Centrifuge capable of 4°C and >15,000 x g

-

Vacuum concentrator

Procedure:

-

Phase Separation: To the methanolic cell lysate, add chloroform and water in a ratio that results in a final solvent ratio of methanol:chloroform:water of approximately 2:1:0.8. Vortex the mixture vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to separate the polar (aqueous/methanolic) and non-polar (chloroform) phases.

-

Fraction Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new pre-chilled tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Storage: Store the dried extracts at -80°C until analysis by NMR or GC-MS.

Protocol 3: Sample Preparation for NMR Analysis

This protocol details the preparation of dried metabolite extracts for analysis by NMR spectroscopy.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS)

-

NMR tubes (5 mm)

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a precise volume of the deuterated solvent containing the internal standard (e.g., 600 µL).

-

Vortexing and Centrifugation: Vortex the sample thoroughly to ensure complete dissolution. Centrifuge at high speed to pellet any insoluble material.

-

Transfer to NMR Tube: Carefully transfer the supernatant to a 5 mm NMR tube.

-

Analysis: The sample is now ready for NMR data acquisition.

Protocol 4: Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. This is a common two-step derivatization protocol for organic acids.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride (MEOX)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Procedure:

-

Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate the mixture (e.g., at 30°C for 90 minutes with shaking) to protect carbonyl groups.

-

Silylation: Add MSTFA (with 1% TMCS) to the sample and incubate (e.g., at 37°C for 30 minutes with shaking) to silylate hydroxyl, carboxyl, and amine groups.

-

Transfer: Transfer the derivatized sample to a GC-MS vial with a micro-insert.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Signaling Pathways and Data Interpretation

The data obtained from NMR or GC-MS analysis will show the incorporation of deuterium from this compound into various metabolites. This information can be used to map the flow of carbon through central metabolic pathways.

Caption: Simplified metabolic pathways showing the potential fate of deuterium from this compound.

The analysis of the mass isotopologue distribution of these metabolites allows for the calculation of metabolic fluxes, providing a quantitative measure of the activity of these pathways. This is particularly valuable in drug development for assessing the on-target and off-target effects of compounds on cellular metabolism.[1]

Conclusion

This compound is a readily available and powerful tool for researchers in the life sciences. Its application in stable isotope tracing experiments, coupled with robust analytical techniques like NMR and GC-MS, provides detailed insights into the complexities of cellular metabolism. The protocols and information provided in this guide serve as a starting point for designing and executing experiments to investigate metabolic pathways in the context of basic research and drug development.

References

Deuterium vs. ¹³C Labeling in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract